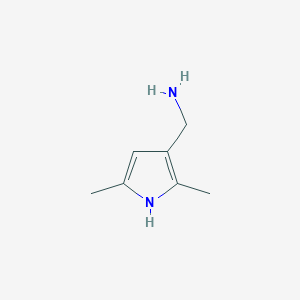

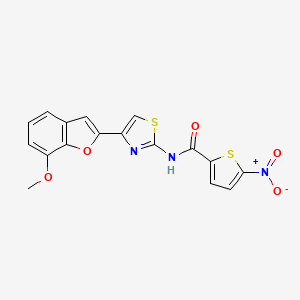

![molecular formula C11H15ClN2 B3006452 4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride CAS No. 2044713-22-4](/img/structure/B3006452.png)

4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various benzonitrile derivatives, which are important in the field of medicinal chemistry due to their biological activities and potential therapeutic applications. These derivatives include histamine H3 receptor antagonists, HIV-1 reverse transcriptase inhibitors, and compounds with potential antiproliferative activity against cancer cell lines .

Synthesis Analysis

The synthesis of benzonitrile derivatives is a topic of interest in several papers. For example, paper describes the synthesis of a chloropyrimidinyl amino benzonitrile, an intermediate for HIV-1 reverse transcriptase inhibitors. The synthesis involves a multi-step process starting from 2-thiouracil, leading to the desired product with a total yield of 40.4%. Similarly, paper outlines the synthesis of tetrazolyl benzonitriles from p-aminobenzonitrile, involving protection, tetrazole formation, hydrolysis, chlorination, and amination steps. These methods highlight the complexity and the multi-step nature of synthesizing benzonitrile derivatives.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives is crucial for their biological activity. Paper investigates the structure of the intramolecular charge-transfer (ICT) state of 4-(Dimethyl-amino)benzonitrile using advanced computational methods, revealing a twisted geometry and electronic decoupling of the phenyl and dimethyl-amino moieties. Paper provides crystal structure determination of a triazinobenzimidazole derivative, showing a highly delocalized molecule with specific tautomeric forms and hydrogen bonding patterns.

Chemical Reactions Analysis

The reactivity of benzonitrile derivatives is discussed in several papers. Paper explores the chlorination and subsequent reactions of methyl 4-amino-2-hydroxy-benzoate, leading to various chlorinated products with potential fungicidal activity. Paper describes the deamination of a glucosaminide derivative, resulting in the cleavage of the glycosidic bond and formation of an anhydro sugar. These studies demonstrate the diverse chemical reactivity of benzonitrile derivatives and their potential for generating a wide range of chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structures. Paper examines the acid-base dissociation and azo-hydrazone tautomerism of azo-benzoic acids in solution, which are dependent on solvent composition and pH. The spectroscopic techniques used in these studies, such as NMR, IR, and UV-Vis, are essential for characterizing these compounds and understanding their behavior in different environments.

Applications De Recherche Scientifique

Synthesis and Intermediates

Synthesis of HIV-1 Reverse Transcriptase Inhibitors : 4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride is an important intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. Its synthesis involves reactions with para-aminobenzonitrile and phosphorus oxychloride, indicating its utility in pharmaceutical research (Ju Xiu-lia, 2015).

Formation of Tetrazole Derivatives : This compound can be used to synthesize novel tetrazole derivatives starting from p-aminobenzonitrile. The process involves several steps, including acetylation, hydrolysis, and chlorination, illustrating its versatility in creating biologically potent compounds (K. Rao, Boina Gopal Rao, & B. Prasanna, 2014).

Analytical and Structural Studies

X-Ray Structures and Computational Studies : This chemical has been characterized by FTIR, UV-Vis, NMR, and X-ray diffraction methods. These studies provide vital information on its structure and physical properties, important for developing new drugs or materials (J. Nycz, G. Małecki, Marcin Zawiazalec, & T. Paździorek, 2011).

Synthesis and Structure Elucidation : The synthesis, structure, and density functional theory (DFT) study of this compound and its derivatives highlight its potential in antitumor activities and molecular docking studies, demonstrating its relevance in medicinal chemistry (Pradip K. Bera, Abhishek Aher, P. Brandão, et al., 2021).

Biological and Pharmacological Applications

Antidiarrheal Agents : Derivatives of this compound, particularly when the nitrile group is modified, have shown potential as antidiarrheal agents. These compounds have been compared with existing medications like diphenoxylate and loperamide (G. Adelstein, C. Yen, E. Dajani, & R. G. Bianchi, 1976).

Antitumor and Antimicrobial Activities : Studies have shown that derivatives of 4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride exhibit significant antitumor and antimicrobial activities, highlighting its potential in cancer and infection treatments (Mahesh K. Kumar, K. Basavaraja, Manjunath Harihara Mathada, & M. Mylarappa, 2022).

Propriétés

IUPAC Name |

4-methyl-2-(propan-2-ylamino)benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c1-8(2)13-11-6-9(3)4-5-10(11)7-12;/h4-6,8,13H,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXASPBDLCWXTGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)NC(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

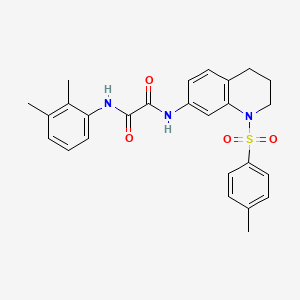

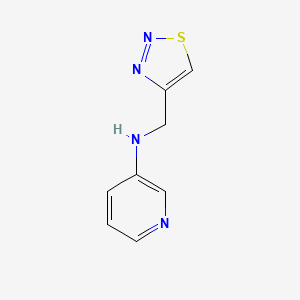

![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3006369.png)

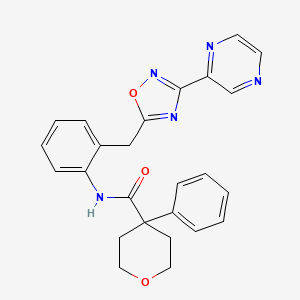

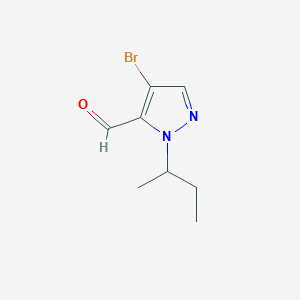

![N-([2,3'-bipyridin]-5-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B3006376.png)

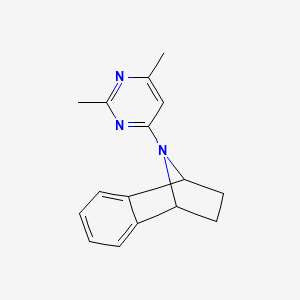

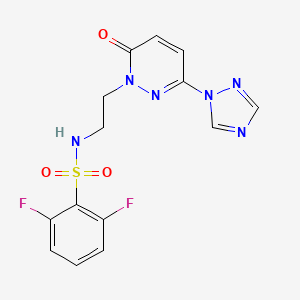

![(E)-4-(Dimethylamino)-N-[1-[4-(2-oxo-1,3-oxazinan-3-yl)phenyl]ethyl]but-2-enamide](/img/structure/B3006379.png)

![8-(2,4-Dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B3006380.png)

![2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B3006382.png)

![2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3006387.png)